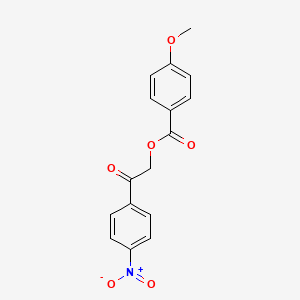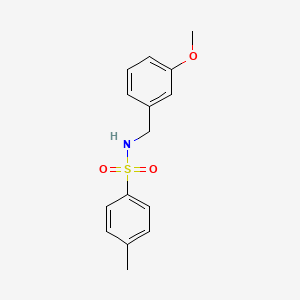
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as DNMCH, is a chemical compound that belongs to the family of coumarin derivatives. It has been widely used in scientific research for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also modulates the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its high purity and stability. It can be easily synthesized and purified using standard laboratory techniques. However, one of the limitations is that it has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is not fully understood, which may hinder its clinical development.
Direcciones Futuras
There are several future directions for the research on 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One of the areas of interest is its potential use in combination therapy with other anti-cancer agents. It has been shown to enhance the anti-tumor activity of certain chemotherapeutic drugs. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been reported to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to elucidate the mechanism of action of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one and its potential therapeutic applications in various diseases.
Conclusion:
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation reaction of 4-methylcoumarin with 1-naphthol in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to obtain 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. The purity of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be determined by HPLC analysis.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3,4-dimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-15(2)22(23)25-21-12-18(10-11-19(14)21)24-13-17-8-5-7-16-6-3-4-9-20(16)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOIPIZQAFWAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)